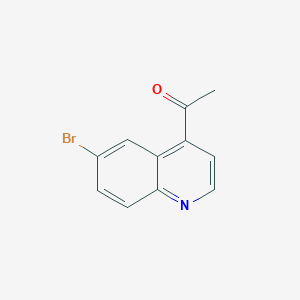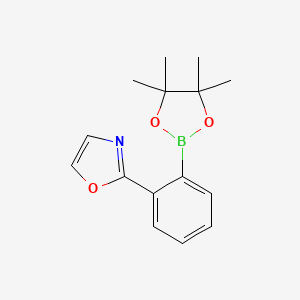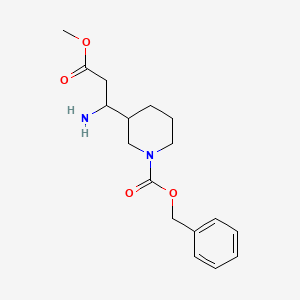![molecular formula C16H9NO4 B13666516 1H-Anthra[1,2-d][1,3]oxazine-4,7,12(2H)-trione](/img/structure/B13666516.png)
1H-Anthra[1,2-d][1,3]oxazine-4,7,12(2H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Anthra[1,2-d][1,3]oxazine-4,7,12(2H)-trione is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes an anthracene backbone fused with an oxazine ring
Méthodes De Préparation
The synthesis of 1H-Anthra[1,2-d][1,3]oxazine-4,7,12(2H)-trione typically involves multicomponent reactions. One common method includes the reaction of aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst such as SiO2.HClO4 in ethanol as the solvent . This method allows for the efficient formation of the oxazine ring with high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
1H-Anthra[1,2-d][1,3]oxazine-4,7,12(2H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl positions, using reagents such as Grignard reagents or organolithium compounds.
Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions, leading to the formation of polycyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction results in the formation of alcohols or amines.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. It is also employed in the development of new synthetic methodologies.
Biology: In biological research, the compound has shown potential as an anti-inflammatory agent.
Medicine: The compound’s anti-inflammatory properties make it a candidate for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, its unique structure allows for the exploration of other therapeutic applications, such as anticancer and antimicrobial agents.
Industry: In the materials science field, the compound is used in the synthesis of polymers and dyes. Its ability to form stable polycyclic structures makes it valuable in the development of high-performance materials.
Mécanisme D'action
The mechanism by which 1H-Anthra[1,2-d][1,3]oxazine-4,7,12(2H)-trione exerts its effects involves the inhibition of key enzymes and pathways. For example, its anti-inflammatory activity is attributed to the inhibition of the COX enzyme, which reduces the production of pro-inflammatory mediators such as prostaglandins . The compound’s structure allows it to interact with the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins.
Comparaison Avec Des Composés Similaires
1H-Anthra[1,2-d][1,3]oxazine-4,7,12(2H)-trione can be compared with other similar compounds, such as:
1,3-Oxazine Derivatives: These compounds share the oxazine ring structure but differ in the substituents attached to the ring.
Naphtho[1,2-e][1,3]oxazine Derivatives: These compounds have a naphthalene backbone instead of an anthracene backbone.
4H-Benzo[d][1,3]oxazines: These compounds have a benzene ring fused with the oxazine ring.
The uniqueness of this compound lies in its anthracene backbone, which provides additional stability and potential for forming polycyclic structures. This makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C16H9NO4 |
|---|---|
Poids moléculaire |
279.25 g/mol |
Nom IUPAC |
1,2-dihydronaphtho[2,3-h][3,1]benzoxazine-4,7,12-trione |
InChI |
InChI=1S/C16H9NO4/c18-14-8-3-1-2-4-9(8)15(19)12-10(14)5-6-11-13(12)17-7-21-16(11)20/h1-6,17H,7H2 |
Clé InChI |
AFDJWFZOHJHHGO-UHFFFAOYSA-N |
SMILES canonique |
C1NC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


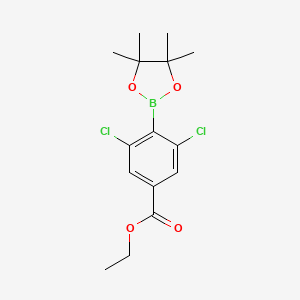
![4-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13666447.png)
![8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepin-5-amine](/img/structure/B13666459.png)
![4-Bromo-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13666464.png)


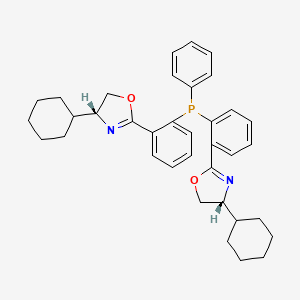
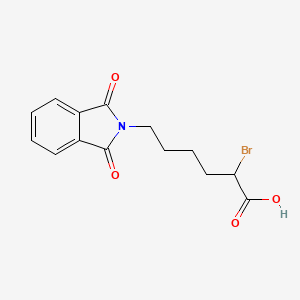
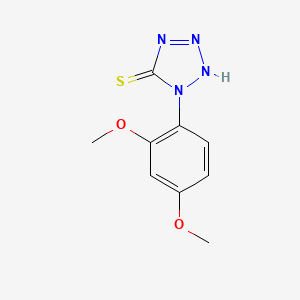
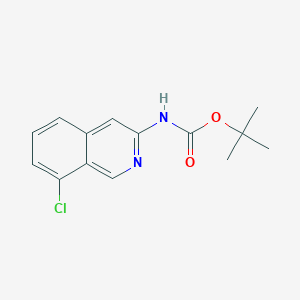
![4-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13666498.png)
